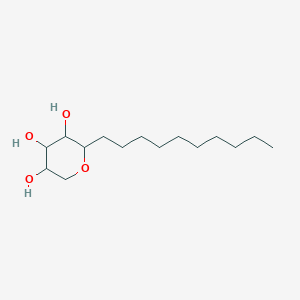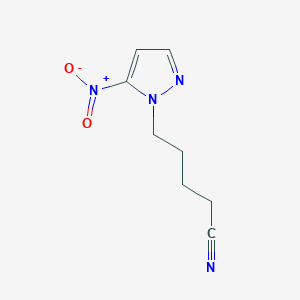carbamoyl}-L-proline CAS No. 84793-58-8](/img/structure/B14408095.png)
1-{[2-(Ethoxycarbonyl)-4-phenylbutyl](ethyl)carbamoyl}-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-(Ethoxycarbonyl)-4-phenylbutylcarbamoyl}-L-proline is a chemical compound with the molecular formula C₂₁H₃₀N₂O₅ It is a group of stereoisomers and is known for its complex structure, which includes an ethoxycarbonyl group, a phenylbutyl group, and an L-proline moiety
準備方法
The synthesis of 1-{2-(Ethoxycarbonyl)-4-phenylbutylcarbamoyl}-L-proline involves several steps, typically starting with the preparation of the ethoxycarbonyl and phenylbutyl intermediates. These intermediates are then coupled with L-proline under specific reaction conditions. The process often requires the use of catalysts and protective groups to ensure the desired stereochemistry and yield .
Industrial production methods may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to achieve higher yields and purity. Advanced techniques like continuous flow synthesis and automated reactors can also be employed to enhance efficiency and reproducibility .
化学反応の分析
1-{2-(Ethoxycarbonyl)-4-phenylbutylcarbamoyl}-L-proline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl or phenylbutyl groups, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed depend on the reaction type and conditions, but they often include modified versions of the original compound with different functional groups .
科学的研究の応用
1-{2-(Ethoxycarbonyl)-4-phenylbutylcarbamoyl}-L-proline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
作用機序
The mechanism of action of 1-{2-(Ethoxycarbonyl)-4-phenylbutylcarbamoyl}-L-proline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The pathways involved often depend on the specific application and the modifications made to the compound’s structure .
類似化合物との比較
1-{2-(Ethoxycarbonyl)-4-phenylbutylcarbamoyl}-L-proline can be compared with other similar compounds, such as:
1-{2-(Methoxycarbonyl)-4-phenylbutylcarbamoyl}-L-proline: This compound has a methoxycarbonyl group instead of an ethoxycarbonyl group, leading to different chemical properties and reactivity.
1-{2-(Ethoxycarbonyl)-4-phenylbutylcarbamoyl}-L-proline: The presence of a methyl group instead of an ethyl group can affect the compound’s biological activity and interactions.
The uniqueness of 1-{2-(Ethoxycarbonyl)-4-phenylbutylcarbamoyl}-L-proline lies in its specific combination of functional groups and stereochemistry, which can be tailored for various applications in research and industry .
特性
CAS番号 |
84793-58-8 |
|---|---|
分子式 |
C21H30N2O5 |
分子量 |
390.5 g/mol |
IUPAC名 |
(2S)-1-[(2-ethoxycarbonyl-4-phenylbutyl)-ethylcarbamoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H30N2O5/c1-3-22(21(27)23-14-8-11-18(23)19(24)25)15-17(20(26)28-4-2)13-12-16-9-6-5-7-10-16/h5-7,9-10,17-18H,3-4,8,11-15H2,1-2H3,(H,24,25)/t17?,18-/m0/s1 |
InChIキー |
MTRGZEPBSPRGFI-ZVAWYAOSSA-N |
異性体SMILES |
CCN(CC(CCC1=CC=CC=C1)C(=O)OCC)C(=O)N2CCC[C@H]2C(=O)O |
正規SMILES |
CCN(CC(CCC1=CC=CC=C1)C(=O)OCC)C(=O)N2CCCC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,11-Dimethyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14408012.png)
![9a,10-Dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14408016.png)
![N-Ethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14408018.png)
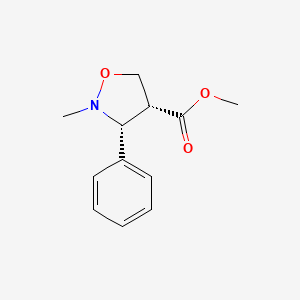


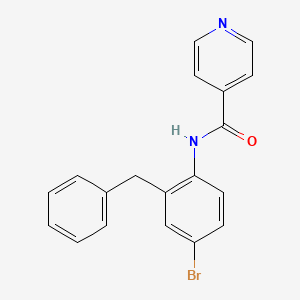
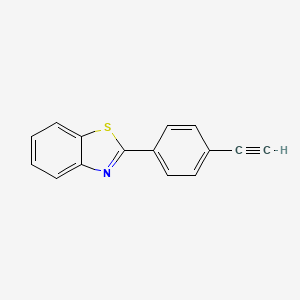
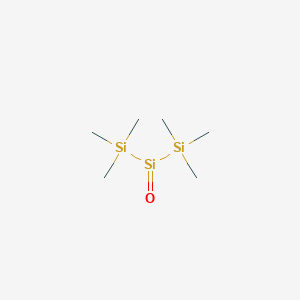

![Silane, trimethyl[(3,5,5-trimethyl-1,3-cyclohexadien-1-yl)oxy]-](/img/structure/B14408060.png)
